molecular formula C22H25O5- B12598452 1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate CAS No. 643746-54-7

1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate

Cat. No.: B12598452
CAS No.: 643746-54-7
M. Wt: 369.4 g/mol
InChI Key: AFAGGHUDNPRGSL-UHFFFAOYSA-M
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Description

1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate is a complex organic compound with the molecular formula C22H25O5 This compound is characterized by its unique structure, which includes a carbonate group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the carbonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using specific catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Researchers explore its potential biological activities, including its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenol: Shares a similar core structure but lacks the carbonate group.

    1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Another related compound with different functional groups.

Uniqueness

1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its carbonate group, in particular, differentiates it from other similar compounds and contributes to its reactivity and versatility in various chemical reactions.

Properties

CAS No.

643746-54-7

Molecular Formula

C22H25O5-

Molecular Weight

369.4 g/mol

IUPAC Name

[1-[2,5-dimethoxy-4-(1-phenylprop-2-enyl)phenyl]-2-methylpropan-2-yl] carbonate

InChI

InChI=1S/C22H26O5/c1-6-17(15-10-8-7-9-11-15)18-13-19(25-4)16(12-20(18)26-5)14-22(2,3)27-21(23)24/h6-13,17H,1,14H2,2-5H3,(H,23,24)/p-1

InChI Key

AFAGGHUDNPRGSL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1OC)C(C=C)C2=CC=CC=C2)OC)OC(=O)[O-]

Origin of Product

United States

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